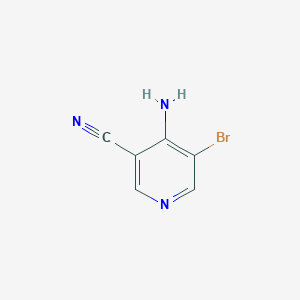

4-Amino-5-bromonicotinonitrile

Vue d'ensemble

Description

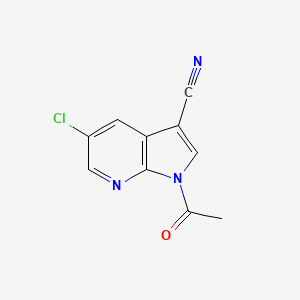

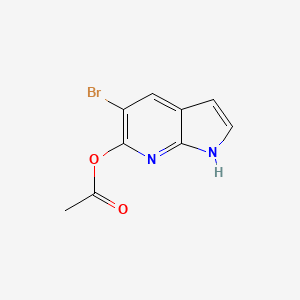

Molecular Structure Analysis

The molecular structure of 4-Amino-5-bromonicotinonitrile consists of a pyridine ring substituted with an amino group at the 4th position and a bromo group at the 5th position .Physical And Chemical Properties Analysis

4-Amino-5-bromonicotinonitrile has a molecular weight of 198.02 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique

Multicomponent Synthesis

The compound 4-Amino-5-bromonicotinonitrile is involved in the synthesis of various nicotinonitrile derivatives, showcasing its utility in chemical research. For instance, a study demonstrated an efficient single-pot strategy for creating 2-amino nicotinonitrile derivatives through a multi-component reaction utilizing arylaldehydes, methylketones, malononitrile, and ammonium acetate, with tetrabutyl ammonium bromide as a catalyst in an aqueous medium. This approach highlights the compound's role in facilitating complex chemical syntheses in a more streamlined and environmentally friendly manner (Kurumurthy et al., 2015).

Bronchodilation Properties

Another significant application of 4-Amino-5-bromonicotinonitrile derivatives is in the medical field, particularly in the development of compounds with bronchodilation properties. Research has shown that certain nicotinonitrile derivatives, synthesized through reactions involving ketones and ylidenemalononitrile, exhibit substantial bronchodilation effects. These compounds have shown to possess up to three times the potency of standard references like theophylline in pre-contracted tracheal rings, indicating their potential as therapeutic agents in respiratory conditions such as asthma or COPD (Soliman et al., 2017).

Herbicide Resistance

In the field of agricultural biotechnology, 4-Amino-5-bromonicotinonitrile derivatives have been explored for their potential in conferring herbicide resistance to transgenic plants. A landmark study involved the cloning of a gene encoding a specific nitrilase capable of converting bromoxynil (a herbicide) into its primary metabolite, thereby conferring resistance to the herbicide in transgenic tobacco plants. This research opens up avenues for developing crop varieties that are resistant to specific herbicides, thus contributing to more sustainable agricultural practices (Stalker et al., 1988).

Electrocatalytic Multicomponent Assembling

The compound also finds application in electrocatalytic processes, such as the multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile to obtain 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This process is facilitated by electrolysis in the presence of sodium bromide as an electrolyte, showcasing the compound's utility in synthesizing complex organic molecules with potential applications in various fields, including pharmaceuticals and materials science (Vafajoo et al., 2014).

Propriétés

IUPAC Name |

4-amino-5-bromopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJRLZADCIZUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-bromonicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

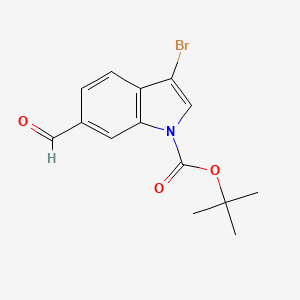

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride](/img/structure/B1377723.png)

![1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one](/img/structure/B1377726.png)

![6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine](/img/structure/B1377727.png)

![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1377735.png)

![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1377740.png)